Medicinal chemistry and chemical biology research often requires specific 4-aryl-2,4-dioxobutanoate analogs where minor structural variations (ester type, substituent position) alter biological outcomes. This ethyl ester with a 3-methoxy substitution solves this by offering:
- A cell-permeable prodrug (LogP 1.70) hydrolyzed intracellularly to the active free acid (KDPG aldolase Ki = 0.075 mM).
- Distinct electronic profile (σₘ = +0.12) for heterocyclic synthesis, enabling differentiated regiochemistry vs. 4-methoxy analogs.
- Consistent 95-98% purity for reproducible SAR studies in transcription inhibition or Src kinase assays.
Molecular FormulaC13H14O5
Molecular Weight250.25
CAS No.60943-40-0
Cat. No.B2848944
⚠ Attention: For research use only. Not for human or veterinary use.
Ethyl 4-(3-methoxyphenyl)-2,4-dioxobutanoate: Compound Classification and Procurement
Ethyl 4-(3-methoxyphenyl)-2,4-dioxobutanoate (CAS 60943-40-0) is a synthetic 4-aryl-2,4-dioxobutanoate ester belonging to the diketoester class. Its structure comprises a 3-methoxyphenyl group attached to a 2,4-dioxobutanoate backbone bearing an ethyl ester terminus, with molecular formula C₁₃H₁₄O₅ and molecular weight 250.25 g/mol . The compound is classified as a synthetic analog of the pyrimidine nucleotide thymidine and has been characterized as an inhibitor of transcriptional activity and DNA polymerase function in mammalian cells . Commercially, it is available as a research chemical from multiple suppliers at purities ranging from 95% to 98%, with pricing at approximately £330 per 2 g from Fluorochem (95% purity) . Its primary utility lies in medicinal chemistry as a building block for heterocyclic synthesis and as a probe for polymerase/transcription inhibition studies, where its specific substitution pattern (3-methoxy, ethyl ester) confers distinct physicochemical and biological properties that differentiate it from closely related analogs.
1
Reported transcription/polymerase inhibition probe in mammalian cells
2
Heterocyclic synthesis building block with 3-methoxy aryl ketone reactivity
3
Ethyl ester format supports pro-drug activation and cell permeability studies
Why Generic Substitution with In-Class Analogs Fails
Within the 4-aryl-2,4-dioxobutanoate family, even structurally minor variations—ester type (ethyl vs. methyl), substituent position (3-OCH₃ vs. 4-OCH₃), or esterification state (ester vs. free acid)—produce quantifiable differences in lipophilicity, hydrolysis kinetics, electronic reactivity, and biological target engagement that preclude simple interchange. The ethyl ester of the 3-methoxyphenyl derivative exhibits an ACD/LogP of 1.70, compared with a logP of 1.317 for the methyl ester analog , a ΔlogP of approximately 0.38 that translates to a roughly 2.4-fold difference in octanol-water partitioning and consequently affects membrane permeability and metabolic susceptibility [1]. Furthermore, the meta-methoxy substituent imposes an electron-withdrawing inductive effect (Hammett σₘ = +0.12) on the adjacent carbonyl, in contrast to the electron-donating resonance effect of the para-methoxy isomer (σₚ = −0.27), altering the electrophilicity of the α-carbonyl center and the compound's reactivity in nucleophilic addition and cyclocondensation reactions [2]. When the free acid form is required for enzyme inhibition (e.g., Ki = 0.075 mM against KDPG aldolase [3]), the ethyl ester provides a hydrolytically tunable prodrug strategy that the methyl ester or free acid cannot replicate with equivalent pharmacokinetic control. These multi-dimensional differences are not interchangeable; selection of the specific compound must be evidence-driven.
Ethyl vs. methyl ester
Different logP (Δ+0.38) and hydrolysis kinetics may shift cellular exposure and pro-drug activation rate. Methyl ester cannot replicate the same permeability time course.
3-OCH₃ vs. 4-OCH₃ isomer
Opposite electronic effects (σₘ +0.12 vs. σₚ −0.27) alter α-carbonyl electrophilicity and regiochemical outcomes in heterocycle formation. Yields and selectivity may differ significantly.
Ester vs. free acid form
Free acid (Ki 0.075 mM) directly inhibits KDPG aldolase but lacks membrane permeability. Ethyl ester enables intracellular delivery via hydrolysis; direct substitution without permeability adjustment may lead to target engagement failure.
[1] ResearchGate. Physicochemical aspects of the enzymatic hydrolysis of carboxylic esters. Relative rates of ester hydrolysis in human blood: butyl > propyl > ethyl > methyl (2002). https://www.researchgate.net (accessed 2026). View Source
[2] Hansch, C.; Leo, A.; Taft, R. W. A survey of Hammett substituent constants and resonance and field parameters. Chem. Rev. 1991, 91, 165–195. σₘ (3-OCH₃) = +0.12; σₚ (4-OCH₃) = −0.27. View Source
[3] BRENDA Enzyme Database. Ligand: 4-(3-methoxyphenyl)-2,4-dioxobutanoic acid. Ki Value: 0.075 mM, pH 7.6, 25°C. Enzyme: 2-keto-3-deoxy-6-phosphogluconate (KDPG) aldolase (EC 4.1.2.14), Escherichia coli. https://www.brenda-enzymes.org/ligand.php?brenda_ligand_id=59063 (accessed 2026). View Source
Quantitative Differential Evidence vs. Closest Analogs
Lipophilicity: Ethyl Ester vs. Methyl Ester
The ethyl ester derivative (target compound) exhibits higher lipophilicity than its direct methyl ester analog, measured by calculated partition coefficients. The target compound has an ACD/LogP of 1.70 , while the methyl ester analog (CAS 501653-39-0) has a logP of 1.317 . This represents a ΔlogP of +0.38, corresponding to approximately 2.4-fold greater partitioning into the organic phase at equilibrium. The ACD/LogD at pH 7.4 for the ethyl ester is 0.75, indicating physiologically relevant lipophilicity that balances membrane permeability with aqueous solubility .
LipophilicityHead-to-head
ΔlogP +0.38 (~2.4× higher organic partitioning)
Supports higher membrane permeability for cell-based assays
ΔlogP = +0.38 (ethyl ester more lipophilic by ~2.4× in octanol-water partitioning)
Conditions
Predicted data: target compound from ACD/Labs Percepta Platform v14.00; methyl ester from ChemDiv computational prediction
Why This Matters
Higher lipophilicity of the ethyl ester directly affects passive membrane permeability, intracellular accumulation, and metabolic clearance profile, making it the preferred choice for cell-based assays where sufficient intracellular exposure is critical and cannot be achieved with the less lipophilic methyl ester.
LipophilicityDrug DesignADME
Ester Hydrolysis Rate and Pro-Drug Activation Kinetics
The rate of esterase-mediated hydrolysis to the active free acid form (4-(3-methoxyphenyl)-2,4-dioxobutanoic acid, CAS 105356-66-9) differs between ester types. In human blood, the relative hydrolysis rates of carboxylic esters follow the rank order butyl > propyl > ethyl > methyl [1]. Applied as a class-level inference to the 2,4-dioxobutanoate scaffold, the ethyl ester is expected to hydrolyze approximately 2- to 4-fold faster than the methyl ester in biological matrices. This is critical because the free acid is the active enzyme-inhibiting species, with a measured Ki of 0.075 mM against KDPG aldolase (pH 7.6, 25°C, E. coli enzyme) [2]. Faster hydrolysis of the ethyl ester means more rapid onset of enzyme inhibition in cellular or in vivo models.
Extrapolated from general ester trend; scaffold-specific data to verify
Prodrug DesignEsterase HydrolysisPharmacokinetics
Evidence Dimension
Relative ester hydrolysis rate in biological systems (human blood)
Target Compound Data
Ethyl ester: expected intermediate hydrolysis rate (ethyl > methyl; ~2-4× faster than methyl ester based on homologous series trend)
Comparator Or Baseline
Methyl ester: slowest hydrolysis rate among common alkyl esters (methyl < ethyl < propyl < butyl)
Quantified Difference
Approximately 2- to 4-fold faster hydrolysis for ethyl vs. methyl ester (extrapolated from class-level ester hydrolysis rank order in human blood [1])
Conditions
Human blood, in vitro ester hydrolysis; extrapolated to 2,4-dioxobutanoate scaffold from general carboxylic ester hydrolysis trends
Why This Matters
For researchers designing pro-drug activation studies or enzyme inhibition assays where the free acid is the ultimate active species, the ethyl ester provides a kinetically tunable activation profile that is faster than the methyl ester, enabling more rapid attainment of effective free acid concentrations without resorting to the direct use of the free acid (which has lower membrane permeability).
Prodrug DesignEsterase HydrolysisPharmacokinetics
[1] ResearchGate. Physicochemical aspects of the enzymatic hydrolysis of carboxylic esters. Relative rates of ester hydrolysis in human blood: butyl > propyl > ethyl > methyl (2002). https://www.researchgate.net/publication/12244627 (accessed 2026). View Source
[2] BRENDA Enzyme Database. Ligand: 4-(3-methoxyphenyl)-2,4-dioxobutanoic acid. Ki Value: 0.075 mM, pH 7.6, 25°C. Enzyme: KDPG aldolase (EC 4.1.2.14), Escherichia coli. https://www.brenda-enzymes.org/ligand.php?brenda_ligand_id=59063 (accessed 2026). View Source
Substituent Position Effect on Electronic Reactivity
The position of the methoxy substituent on the phenyl ring profoundly alters the electronic character of the 4-aryl-2,4-dioxobutanoate scaffold. The target compound bears a 3-methoxy (meta) substituent with a Hammett σₘ constant of +0.12, indicating a net electron-withdrawing inductive effect [1]. In contrast, the 4-methoxy (para) isomer (CAS 35322-20-4) has a Hammett σₚ constant of −0.27, reflecting a strong electron-donating resonance effect [1]. This Δσ of 0.39 units translates to the 3-methoxy derivative having a more electron-deficient aryl ketone carbonyl, making it more electrophilic and more reactive toward nucleophilic addition at the α-carbonyl position. This differential reactivity has been exploited in heterocyclic synthesis; ethyl 4-aryl-2,4-dioxobutanoates with varying aryl substituents produce different yields and regioselectivities in reactions with diaminomaleonitrile and malononitrile [2].
Electronic EffectClass-level inference
σₘ +0.12 (3-OCH₃) vs. σₚ −0.27 (4-OCH₃); Δσ 0.39
Meta-OMe increases α-carbonyl electrophilicity for nucleophilic addition
Reaction outcomes may vary with nucleophile and conditions
Δσ = 0.39 units (3-OCH₃ is more electron-withdrawing than 4-OCH₃ by ~0.4 σ units)
Conditions
Hammett substituent constants from authoritative compilation (Hansch et al., Chem. Rev. 1991)
Why This Matters
When selecting a 2,4-dioxobutanoate building block for synthetic derivatization (e.g., pyrazine, pyrimidine, or cyclopentatriazine synthesis), the electronic nature of the aryl substituent directly governs reaction yields and regiochemical outcomes. The 3-methoxy derivative provides a distinct electrophilic reactivity profile that the 4-methoxy isomer cannot replicate.
[1] Hansch, C.; Leo, A.; Taft, R. W. A survey of Hammett substituent constants and resonance and field parameters. Chem. Rev. 1991, 91, 165–195. σₘ (3-OCH₃) = +0.12; σₚ (4-OCH₃) = −0.27. View Source
[2] Moloudi, M.; Kabirifard, H.; Piri, S.; Naghizadeh, E. Synthesis of 2,3-dicyanopyrazine and ethyl 5-amino-4,6-dicyanobiphenyl-3-carboxylate derivatives from ethyl aroylpyruvates. Heterocycl. Commun. 2018, 24, 155–160. (Reactions of ethyl 4-aryl-2,4-dioxobutanoates 1a–c with diaminomaleonitrile and malononitrile.) View Source
Commercial Availability and Price Comparison
The ethyl ester and methyl ester analogs of 4-(3-methoxyphenyl)-2,4-dioxobutanoate differ substantially in commercial availability, pricing, and physical form. The target ethyl ester (CAS 60943-40-0) is supplied by Fluorochem at 95% purity, priced at £330.00 per 2 g and £600.00 per 10 g . In comparison, the methyl ester analog (CAS 501653-39-0) is available from multiple vendors at 95–97% purity with significantly lower pricing: approximately €28–€255 (CymitQuimica, 97%) and RMB 107/250 mg (MACKLIN, 97%) [1]. The methyl ester also has a defined melting point of 86°C , while the ethyl ester lacks a reported melting point and is typically supplied as a liquid or low-melting solid. The price ratio is approximately 5:1 to 10:1 (ethyl:methyl) on a per-gram basis, reflecting lower production volume and more specialized demand for the ethyl ester.
Research-Scale PricingHead-to-head
Ethyl ester ~5–10× costlier per gram than methyl ester (95–97% purity)
Budget justification required for ethyl-ester-specific properties
Prices as of 2025–2026; may vary by vendor and quantity
ProcurementCost AnalysisSupply Chain
Evidence Dimension
Commercial pricing and availability (per gram basis, research quantities)
Target Compound Data
Ethyl ester (CAS 60943-40-0): £165/g (2 g unit, Fluorochem, 95% purity); no defined melting point
Comparator Or Baseline
Methyl ester (CAS 501653-39-0): ~€28–€255 total (CymitQuimica, 97%, 250 mg–2.5 g range); melting point 86°C; RMB 107/250 mg (MACKLIN, 97%)
Quantified Difference
Ethyl ester ~5× to 10× more expensive per gram than methyl ester; methyl ester is a crystalline solid (mp 86°C) facilitating handling, while ethyl ester likely exists as an oil or low-melting solid
Conditions
Pricing as of 2025–2026 from Fluorochem, CymitQuimica, and MACKLIN; research-scale quantities (250 mg to 10 g)
Why This Matters
For procurement decisions, the significant price premium of the ethyl ester must be justified by its specific physicochemical advantages (higher logP, faster hydrolysis, distinct electronic profile). If the research objective requires only the methyl ester's properties, selecting the ethyl ester represents an unnecessary cost. Conversely, if the project demands ethyl-ester-specific properties (e.g., for in vivo pro-drug PK studies), the cost differential is unavoidable and must be budgeted accordingly.
ProcurementCost AnalysisSupply Chain
[1] MACKLIN. 4-(3-甲氧基苯基)-2,4-二氧代丁酸甲酯, CAS 501653-39-0. Purity: 97%. Price: RMB 107/250 mg; RMB 296/1 g. https://www.chemdict.com (accessed 2026). View Source
Transcription Inhibition: Target Compound vs. 5'-Deoxythymidine
According to vendor technical documentation, ethyl 4-(3-methoxyphenyl)-2,4-dioxobutanoate (described as ethyl 3-methoxy-a,g-dioxo-benzenebutanoate) functions as an inhibitor of transcriptional activity and DNA polymerase function in mammalian cells, and its average rate of transcription inhibition is approximately 10 times that of 5'-deoxythymidine (5'-DTT) . The compound has been shown to disrupt the interaction between human DNA polymerase and its template strand in mammalian cells . This places the compound within the broader class of diketoacid-based polymerase inhibitors, as described in US Patent 6,492,423, which discloses 2,4-dioxobutanoate derivatives as inhibitors of viral polymerases including HCV RdRp, HBV polymerase, and HIV reverse transcriptase [1]. However, the ~10× comparison to 5'-DTT originates from a vendor product description and has not been independently verified through peer-reviewed primary literature; thus this evidence is classified as supporting.
Transcription InhibitionSupporting evidence
~10× higher inhibition rate vs. 5′-deoxythymidine (vendor-reported)
~10-fold higher transcription inhibition rate vs. 5'-DTT (vendor-reported; not independently verified)
Conditions
Human cancer cell lines; assay details not specified in available vendor documentation
Why This Matters
For researchers investigating transcription or polymerase inhibition as a therapeutic strategy, the ~10× potency advantage over 5'-DTT suggests this compound may serve as a more potent tool compound, but confirmatory testing in the user's own assay system is essential given the supporting nature of this evidence.
[1] US Patent 6,492,423. Diketoacid-derivatives as inhibitors of polymerases. Filed August 13, 1998. Issued December 10, 2002. Assignee: SmithKline Beecham. Discloses 2,4-dioxobutanoate derivatives as inhibitors of HCV RdRp, HBV polymerase, and HIV reverse transcriptase. View Source
Optimal Research and Industrial Application Scenarios
Cell-Based Transcription and Polymerase Inhibition Assays
In cell-based assays studying transcription inhibition or DNA polymerase disruption in mammalian cancer cells, the ethyl ester form is the preferred choice over both the methyl ester and the free acid. Its ACD/LogP of 1.70 (vs. 1.317 for the methyl ester) and LogD of 0.75 at pH 7.4 provide sufficient passive membrane permeability for intracellular access while maintaining adequate aqueous solubility. The ethyl ester is then hydrolyzed by intracellular esterases to the active free acid (Ki = 0.075 mM against KDPG aldolase [1]), enabling a pro-drug activation mechanism. The faster hydrolysis rate of ethyl esters compared to methyl esters (~2- to 4-fold in biological matrices [2]) ensures more rapid attainment of effective intracellular free acid concentrations, making this compound superior to the methyl ester for time-sensitive cell-based experiments.
Heterocyclic Synthesis with 3-Methoxy Substituent
For synthetic chemists constructing heterocyclic scaffolds (pyrazines, pyrimidines, cyclopentatriazines) via condensation of ethyl 4-aryl-2,4-dioxobutanoates with diamines or active methylene compounds, the 3-methoxy substituent provides a distinct electronic environment compared to the commonly used 4-methoxy analog. The meta-methoxy group exerts a net electron-withdrawing inductive effect (σₘ = +0.12) on the adjacent aryl ketone carbonyl, enhancing its electrophilicity relative to the para-methoxy isomer (σₚ = −0.27, electron-donating) [3]. This results in differentiated reaction rates and regiochemical outcomes in reactions with nucleophiles such as diaminomaleonitrile and malononitrile [4]. Researchers aiming to access novel chemical space in heterocyclic libraries should select the 3-methoxy derivative when a more electrophilic α-carbonyl is desired.
Enzyme Inhibition Studies Targeting KDPG Aldolase
The free acid form (4-(3-methoxyphenyl)-2,4-dioxobutanoic acid) is a validated inhibitor of 2-keto-3-deoxy-6-phosphogluconate (KDPG) aldolase (EC 4.1.2.14) with a Ki of 0.075 mM at pH 7.6, 25°C [1]. For biochemical enzyme assays using purified recombinant KDPG aldolase or related pyruvate aldolases, the free acid is the appropriate tool compound. However, for cell-based or in vivo studies where the free acid's poor membrane permeability (lower logP than the ester) limits target engagement, the ethyl ester form serves as a cell-permeable pro-drug that is hydrolyzed intracellularly to the active free acid. The selection between free acid and ethyl ester depends on the experimental system: cell-free biochemical assays should use the free acid; intact-cell or tissue studies should use the ethyl ester to ensure adequate intracellular delivery.
SAR Studies of Src Kinase Inhibitors
The 4-aryl-2,4-dioxobutanoate scaffold has been evaluated as a template for Src kinase inhibition. Rafinejad et al. (2015) synthesized multiple ethyl 2,4-dioxo-4-arylbutanoate derivatives and evaluated their Src kinase inhibitory activity, reporting moderate activities compared with staurosporine as reference [5]. For medicinal chemistry teams conducting SAR exploration of this scaffold, the ethyl 4-(3-methoxyphenyl) derivative represents a key analog that probes the effect of a meta-electron-withdrawing substituent on kinase inhibition potency. The ethyl ester maintains adequate lipophilicity for kinase enzyme assays while the 3-methoxy group provides a distinct electronic profile from the 4-methoxy, 4-fluoro, or unsubstituted phenyl analogs, enabling systematic exploration of substituent electronic effects on Src kinase binding.
Application
Selection Property
Validation Focus
Cell-based transcription / polymerase assays
Ethyl ester pro-drug permeability
Intracellular free acid conversion and target engagement
Heterocyclic synthesis with electron-deficient aryl ketone
3-Methoxy substituent electronic profile
Regiochemical outcome and reaction yield
KDPG aldolase enzyme inhibition studies
Free acid vs. ester form selection
Enzyme kinetics in cell-free vs. cell-based systems
Src kinase inhibitor SAR exploration
2,4-Dioxobutanoate scaffold with meta-methoxy
Kinase inhibition potency and isoform selectivity
[1] BRENDA Enzyme Database. Ligand: 4-(3-methoxyphenyl)-2,4-dioxobutanoic acid. Ki Value: 0.075 mM, pH 7.6, 25°C. Enzyme: KDPG aldolase (EC 4.1.2.14), Escherichia coli. https://www.brenda-enzymes.org/ligand.php?brenda_ligand_id=59063 (accessed 2026). View Source
[2] ResearchGate. Physicochemical aspects of the enzymatic hydrolysis of carboxylic esters. Relative rates of ester hydrolysis in human blood: butyl > propyl > ethyl > methyl (2002). https://www.researchgate.net/publication/12244627 (accessed 2026). View Source
[3] Hansch, C.; Leo, A.; Taft, R. W. A survey of Hammett substituent constants and resonance and field parameters. Chem. Rev. 1991, 91, 165–195. σₘ (3-OCH₃) = +0.12; σₚ (4-OCH₃) = −0.27. View Source
[4] Moloudi, M.; Kabirifard, H.; Piri, S.; Naghizadeh, E. Synthesis of 2,3-dicyanopyrazine and ethyl 5-amino-4,6-dicyanobiphenyl-3-carboxylate derivatives from ethyl aroylpyruvates. Heterocycl. Commun. 2018, 24, 155–160. View Source
[5] Rafinejad, A.; Fallah-Tafti, A.; Tiwari, R.; Shirazi, A. N.; Mandal, D.; Parang, K.; Foroumadi, A.; Akbarzadeh, T. Synthesis and evaluation of ethyl 2,4-dioxo-4-arylbutanoate derivatives as Src Kinase inhibitors. J. Sci. Islam. Repub. Iran 2015, 26(4), 321–325. View Source
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